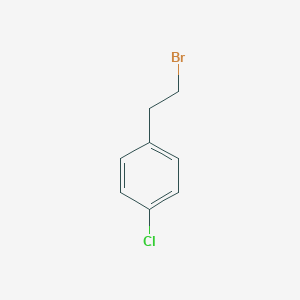

1-(2-Bromoethyl)-4-chlorobenzene

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

1-(2-bromoethyl)-4-chlorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrCl/c9-6-5-7-1-3-8(10)4-2-7/h1-4H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAFMYKFAUNCQPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCBr)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80215635 | |

| Record name | 1-Bromo-2-(4-chlorophenyl)ethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80215635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6529-53-9 | |

| Record name | 1-(2-Bromoethyl)-4-chlorobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6529-53-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Bromo-2-(4-chlorophenyl)ethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006529539 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Bromo-2-(4-chlorophenyl)ethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80215635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 1-(2-Bromoethyl)-4-chlorobenzene: Properties, Synthesis, and Applications in Drug Discovery

Executive Summary

1-(2-Bromoethyl)-4-chlorobenzene is a halogenated aromatic compound of significant utility in synthetic organic chemistry. With a molecular weight of 219.50 g/mol , this bifunctional intermediate serves as a versatile building block in the development of novel pharmaceutical and agrochemical agents.[1] Its structure, featuring both an electrophilic bromoethyl chain susceptible to nucleophilic substitution and a 4-chlorophenyl ring amenable to metal-catalyzed cross-coupling, allows for sequential and controlled modifications.[1] This guide provides an in-depth analysis of its chemical and physical properties, detailed synthetic protocols, characteristic reactivity, and critical applications in structure-activity relationship (SAR) studies, alongside essential safety and handling procedures for laboratory use.

Chemical Identity and Physicochemical Properties

The foundational characteristics of this compound are summarized below. These properties are critical for its handling, reaction setup, and purification.

| Identifier | Value | Source(s) |

| IUPAC Name | This compound | [2] |

| Synonyms | 4-Chlorophenethyl bromide, 1-Bromo-2-(4-chlorophenyl)ethane, p-Chlorophenethyl bromide | [1][2][3] |

| CAS Number | 6529-53-9 | [1][2][3] |

| Molecular Formula | C₈H₈BrCl | [1][2] |

| Molecular Weight | 219.50 g/mol | [1][2] |

| Appearance | Colorless to light yellow clear liquid | [1] |

| Boiling Point | 76-78 °C @ 0.3 mmHg | [1][4] |

| Density | approx. 1.48 - 1.508 g/cm³ | [1][4] |

| Flash Point | 118.0 ± 10.5 °C | [4] |

| InChIKey | YAFMYKFAUNCQPU-UHFFFAOYSA-N | [1][3] |

Synthesis and Manufacturing Strategies

The efficient synthesis of this compound is paramount to its application. The most prevalent and reliable method involves the bromination of a corresponding alcohol precursor.

The conversion of 4-chlorophenethyl alcohol to the target compound is a standard and effective transformation. The choice of this precursor is strategic; it is commercially available or readily prepared, and the hydroxyl group is an excellent leaving group upon protonation, facilitating substitution with a bromide ion.

Causality Behind Experimental Choices:

-

Reagent: Hydrobromic acid (HBr) or phosphorus tribromide (PBr₃) are commonly used. HBr is often preferred for its cost-effectiveness and simpler workup. The reaction proceeds via an Sₙ2 mechanism, where the protonated hydroxyl group is displaced by the bromide nucleophile.

-

Solvent: The reaction can be run neat or in a non-polar, aprotic solvent to prevent competition from solvent nucleophiles.

-

Temperature Control: Gentle heating is typically required to drive the reaction to completion, but excessive temperatures can lead to side products, such as elimination to form 4-chlorostyrene.

-

Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-chlorophenethyl alcohol (1 equivalent).

-

Reagent Addition: Slowly add concentrated hydrobromic acid (48%, ~2-3 equivalents) to the flask. The addition should be performed in a well-ventilated fume hood.

-

Reaction: Heat the mixture to a gentle reflux (approximately 100-110 °C) and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: After cooling to room temperature, pour the reaction mixture into a separatory funnel containing ice water and diethyl ether. Shake vigorously and allow the layers to separate.

-

Extraction: Extract the aqueous layer twice more with diethyl ether. Combine the organic layers.

-

Washing: Wash the combined organic phase sequentially with a saturated sodium bicarbonate solution (to neutralize excess acid) and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude oil is purified by vacuum distillation to yield this compound as a clear liquid.[1]

Caption: High-level workflow for the synthesis of this compound.

Reactivity Profile and Synthetic Utility

The synthetic power of this compound stems from its bifunctional nature, allowing for orthogonal chemical modifications.[1]

-

Bromoethyl Chain (Alkyl Halide): The primary bromide is highly susceptible to nucleophilic substitution (Sₙ2) reactions .[1] This allows for the facile introduction of a wide range of nucleophiles (e.g., amines, azides, cyanides, thiols, alkoxides), effectively coupling the 4-chlorophenethyl moiety to other molecular fragments. This reactivity is fundamental in building larger, more complex molecules for drug discovery campaigns.[1]

-

4-Chlorophenyl Ring (Aryl Halide): The chlorine atom on the aromatic ring is relatively unreactive towards classical nucleophilic aromatic substitution but is an excellent handle for palladium-catalyzed cross-coupling reactions .[1] Reactions like the Suzuki-Miyaura (with boronic acids), Heck (with alkenes), and Buchwald-Hartwig (with amines) enable the formation of C-C and C-N bonds at this position. This is particularly valuable for constructing biaryl structures, a privileged motif in many pharmaceuticals.[1]

This dual reactivity allows researchers to perform sequential reactions. For instance, an Sₙ2 reaction can be performed on the bromoethyl chain first, followed by a Suzuki coupling on the aryl chloride, or vice versa, providing significant strategic flexibility in a synthetic plan.

Caption: Bifunctional reactivity of this compound.

Applications in Drug Development and Medicinal Chemistry

Halogenated compounds are cornerstones of medicinal chemistry, as halogens can modulate critical drug properties like lipophilicity, metabolic stability, and binding affinity. This compound is a valuable precursor in this context.

-

Scaffold Elaboration: It serves as a key starting material for synthesizing more complex molecular architectures.[5] The 4-chlorophenethyl group is a common substructure in various biologically active agents.

-

Structure-Activity Relationship (SAR) Studies: The compound is an ideal tool for SAR exploration.[1] One functional handle can be kept constant while the other is varied, allowing researchers to systematically probe how different chemical modifications impact a compound's biological activity.

-

Fragment-Based Drug Discovery (FBDD): The 4-chlorophenethyl fragment can be "grown" by reacting either the bromoethyl or chloro-aromatic site, allowing for the development of small, fragment-like hits into more potent lead compounds.

Safety, Handling, and Storage

Due to its hazardous nature, strict safety protocols must be followed when working with this compound.

6.1 GHS Hazard Identification

-

Classification: Acute Toxicity, Oral (Category 4); Serious Eye Damage (Category 1).[2][6]

-

Hazard Statements: H302 - Harmful if swallowed. H318 - Causes serious eye damage.[2][6] It is also reported to cause skin irritation.[1][7]

6.2 Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Always handle this substance in a certified chemical fume hood to avoid inhalation of vapors.[7][8] Ensure an eyewash station and safety shower are readily accessible.[8][9]

-

Personal Protective Equipment:

6.3 Storage and Stability

-

Conditions: Store in a cool, dark, and dry place in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon).[1][9] The compound is reported to be light and moisture sensitive.[1]

-

Incompatibilities: Keep away from strong oxidizing agents.[9]

6.4 First Aid Measures

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[8][9]

-

Skin Contact: Remove contaminated clothing and wash the affected area immediately with soap and plenty of water.[9]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[8]

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[8]

Caption: A decision workflow for the safe handling of this compound.

Analytical Characterization

Structural confirmation and purity assessment are typically performed using standard spectroscopic methods.

-

¹H NMR Spectroscopy: The proton NMR spectrum is highly characteristic. It will show signals for the aromatic protons, typically as a complex multiplet or two distinct doublets in the 7.1-7.3 ppm region.[1] Two triplets will be observed in the aliphatic region (approx. 3.0-3.8 ppm), corresponding to the two non-equivalent methylene (-CH₂-) groups of the bromoethyl chain.

-

Mass Spectrometry: The mass spectrum will show a characteristic molecular ion (M+) cluster due to the presence of both bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl) isotopes. The most prominent fragment is often the loss of the bromine radical, giving rise to the C₈H₈Cl⁺ ion.[10]

-

Infrared (IR) Spectroscopy: The IR spectrum will display characteristic absorptions for aromatic C-H stretching (above 3000 cm⁻¹), aliphatic C-H stretching (below 3000 cm⁻¹), and aromatic C=C bending (around 1600 cm⁻¹). Absorptions for the C-Br and C-Cl bonds will be visible in the fingerprint region (typically below 800 cm⁻¹).

Conclusion

This compound is a strategically important intermediate in modern organic synthesis. Its defined molecular weight and well-understood physicochemical properties, combined with a versatile, bifunctional reactivity profile, make it an invaluable tool for researchers, particularly in the fields of drug discovery and medicinal chemistry. Proper understanding of its synthesis, reactivity, and stringent safety requirements is essential for its effective and safe utilization in the laboratory.

References

- 1. This compound|CAS 6529-53-9|Aromatic Building Block [benchchem.com]

- 2. This compound | C8H8BrCl | CID 23029 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Benzene, 1-(2-bromoethyl)-4-chloro- [webbook.nist.gov]

- 4. This compound | CAS#:6529-53-9 | Chemsrc [chemsrc.com]

- 5. benchchem.com [benchchem.com]

- 6. 1-(2-Bromoethyl)-3-chlorobenzene | C8H8BrCl | CID 140140 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. datasheets.scbt.com [datasheets.scbt.com]

- 8. WERCS Studio - Application Error [assets.thermofisher.com]

- 9. fishersci.com [fishersci.com]

- 10. Benzene, 1-(2-bromoethyl)-4-chloro- [webbook.nist.gov]

An In-depth Technical Guide to 1-(2-Bromoethyl)-4-chlorobenzene: Properties, Synthesis, and Applications in Drug Discovery

Core Chemical Identity and Physicochemical Properties

1-(2-Bromoethyl)-4-chlorobenzene, also widely known as 4-Chlorophenethyl bromide, is a halogenated aromatic compound that serves as a pivotal building block in organic synthesis.[1] Its structure features a 4-chlorophenyl ring and a bromoethyl side chain, a combination that imparts a dual reactivity profile, making it a valuable intermediate for constructing more complex molecular architectures.[1]

The fundamental identifiers and physicochemical properties of this compound are summarized below for quick reference.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [2] |

| Synonyms | 4-Chlorophenethyl bromide, p-Chlorophenethyl bromide | [3][4][5] |

| CAS Number | 6529-53-9 | [1][2][6] |

| Molecular Formula | C₈H₈BrCl | [1][2][3] |

| Molecular Weight | 219.50 g/mol | [1][2] |

| Appearance | Colorless to light yellow clear liquid | [1][3][6] |

| Boiling Point | 76-78 °C at 0.3 mmHg | [1][3][6] |

| Density | ~1.508 g/mL at 25 °C | [3][6][7] |

| Refractive Index (n20/D) | ~1.5715 | [3][6][7] |

| Flash Point | >110 °C (>230 °F) | [3][7] |

| InChI Key | YAFMYKFAUNCQPU-UHFFFAOYSA-N | [1][8] |

Synthesis Strategies: From Precursor to Product

The efficient synthesis of this compound is critical for its application. The choice of synthetic route often depends on the availability of starting materials, desired scale, and safety considerations.

Bromination of 4-Chlorophenethyl Alcohol

The most prevalent laboratory-scale synthesis involves the bromination of 4-chlorophenethyl alcohol. This method is favored due to the commercial availability of the precursor and the straightforward nature of the reaction, which typically proceeds via a nucleophilic substitution mechanism.

Expert Insight: The choice of brominating agent is key. While phosphorus tribromide (PBr₃) is effective, using hydrobromic acid (HBr) can be a more atom-economical and less hazardous alternative, especially when driven by a strong acid catalyst or under conditions that facilitate the removal of water. Recently, the use of microreactors for the reaction between 2-(4-chlorophenyl)ethanol and HBr has demonstrated significant process intensification, offering superior control over reaction conditions due to a high surface-area-to-volume ratio.[1]

Workflow for Synthesis via Alcohol Bromination

Caption: A typical laboratory workflow for the synthesis of this compound.

Friedel-Crafts Alkylation

An alternative route involves the Friedel-Crafts alkylation of chlorobenzene with 1,2-dibromoethane. This reaction requires a Lewis acid catalyst, such as AlCl₃.

Expert Insight: The chlorine atom on the benzene ring is an ortho-, para-directing deactivator. Due to steric hindrance from the chloro group, the incoming 2-bromoethyl group will predominantly add to the para position, making this a regioselective synthesis for the desired product.[1] However, the deactivating nature of chlorine can slow the reaction, potentially requiring more forcing conditions compared to the alkylation of unsubstituted benzene.[1]

The Bifunctional Reactivity Profile

The synthetic utility of this compound stems from its two distinct reactive sites, which can often be addressed selectively.

Caption: Dual reactivity of this compound.

Reactions at the Bromoethyl Chain

The primary alkyl bromide is highly susceptible to nucleophilic substitution (Sₙ2) reactions .[1] This makes it an excellent electrophile for introducing the 4-chlorophenethyl moiety into a target molecule. This reactivity is fundamental to its use in building scaffolds for structure-activity relationship (SAR) studies in drug discovery.[1] Common nucleophiles include amines, thiols, cyanides, and alkoxides.

Reactions at the Chlorophenyl Ring

The chlorine atom attached to the aromatic ring is significantly less reactive towards classical nucleophilic substitution. However, it is an ideal handle for palladium-catalyzed cross-coupling reactions .[1] Reactions like the Suzuki-Miyaura (with boronic acids), Buchwald-Hartwig (with amines), and Sonogashira (with terminal alkynes) allow for the formation of C-C, C-N, and C-C (alkyne) bonds, respectively. This functionality is invaluable for constructing biaryl structures and other complex frameworks found in many pharmaceutical and agrochemical agents.[1]

Spectroscopic Characterization

Unambiguous structural confirmation is paramount. The following spectroscopic data are characteristic of this compound.

-

¹H NMR Spectroscopy: The proton NMR spectrum provides clear structural information. The aromatic protons on the 4-chlorophenyl ring typically appear as a pair of doublets (an AA'BB' system) in the downfield region around 7.1-7.3 ppm.[1] The aliphatic protons of the ethyl chain appear as two triplets, with the methylene group adjacent to the bromine (-CH₂-Br) being further downfield than the benzylic methylene group (Ar-CH₂-).

-

Mass Spectrometry: The mass spectrum exhibits a characteristic isotopic pattern due to the presence of both bromine (⁷⁹Br/~50.7%, ⁸¹Br/~49.3%) and chlorine (³⁵Cl/~75.8%, ³⁷Cl/~24.2%). The molecular ion peak (M⁺) will appear as a cluster of peaks, with the most abundant being at m/z 218 (for C₈H₈⁷⁹Br³⁵Cl). The M+2 peak will be significant due to both ⁸¹Br and ³⁷Cl, and a smaller M+4 peak will also be present. A prominent fragment is often observed at m/z 125, corresponding to the loss of the CH₂Br radical to form the chlorotropylium ion.[2][5]

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic C-H stretching vibrations for the aromatic ring (above 3000 cm⁻¹) and the aliphatic chain (below 3000 cm⁻¹). Strong absorptions corresponding to C-C stretching in the aromatic ring will be visible in the 1600-1450 cm⁻¹ region. The C-Cl and C-Br stretching frequencies will appear in the fingerprint region at lower wavenumbers.[2]

Applications in Drug Development & A Key Protocol

This intermediate is a precursor in the synthesis of numerous biologically active compounds. Its role in the preparation of the serotonin 2C receptor agonist Lorcaserin , a medication for weight management, highlights its pharmaceutical relevance.[3]

Protocol: Alkylation of a Primary Amine

This protocol details a representative Sₙ2 reaction, a common step in pharmacophore elaboration using this compound.

Objective: To synthesize N-benzyl-2-(4-chlorophenyl)ethan-1-amine.

Materials:

-

This compound (1.0 eq)

-

Benzylamine (1.2 eq)

-

Potassium carbonate (K₂CO₃) (2.0 eq)

-

Acetonitrile (CH₃CN) as solvent

-

Ethyl acetate and water for workup

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a round-bottom flask charged with acetonitrile, add this compound, benzylamine, and potassium carbonate.

-

Reaction Conditions: Stir the mixture at 60 °C under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, cool the reaction to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

-

Extraction: Dissolve the residue in ethyl acetate and wash sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

-

Purification: Purify the crude material by column chromatography on silica gel to obtain the pure N-benzyl-2-(4-chlorophenyl)ethan-1-amine.

-

Validation: Confirm the structure and purity of the final product using NMR and Mass Spectrometry.

Expert Insight: The use of a slight excess of the amine nucleophile helps to drive the reaction to completion. K₂CO₃ acts as a base to neutralize the HBr formed during the reaction, preventing the protonation and deactivation of the amine nucleophile. Acetonitrile is a suitable polar aprotic solvent that effectively solvates the reactants without interfering with the Sₙ2 mechanism.

Safety, Handling, and Storage

As a reactive alkylating agent, this compound must be handled with appropriate precautions.

-

Hazard Classification: It is classified as harmful if swallowed (Acute Toxicity, Oral, Category 4) and causes serious eye damage (Eye Damage, Category 1).[2][7]

-

Personal Protective Equipment (PPE): Handle only in a well-ventilated fume hood. Wear chemical-resistant gloves, safety goggles, and a lab coat.[9]

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of vapors.[9] In case of contact, rinse the affected area immediately and thoroughly with water.[9]

-

Storage: The compound is sensitive to light and moisture.[1] It should be stored in a tightly sealed container in a cool, dry, dark place, preferably under an inert atmosphere (e.g., nitrogen or argon).[1]

References

- 1. This compound|CAS 6529-53-9|Aromatic Building Block [benchchem.com]

- 2. This compound | C8H8BrCl | CID 23029 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. lookchem.com [lookchem.com]

- 4. Benzene, 1-(2-bromoethyl)-4-chloro- (CAS 6529-53-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. Benzene, 1-(2-bromoethyl)-4-chloro- [webbook.nist.gov]

- 6. This compound | CAS#:6529-53-9 | Chemsrc [chemsrc.com]

- 7. 4-氯苯乙基溴化物 97% | Sigma-Aldrich [sigmaaldrich.com]

- 8. 6529-53-9 | this compound | Aryls | Ambeed.com [ambeed.com]

- 9. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Spectroscopic Analysis of 1-(2-Bromoethyl)-4-chlorobenzene

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive, in-depth exploration of the spectroscopic data for 1-(2-Bromoethyl)-4-chlorobenzene, a key intermediate in various synthetic applications, including pharmaceutical development. As a Senior Application Scientist, the following content is structured to not only present the core data but also to offer expert insights into the rationale behind the analytical techniques and the interpretation of the resulting spectra. This document is designed to be a self-validating resource, grounded in established scientific principles and supported by authoritative references.

Introduction

This compound (CAS No: 6529-53-9) is a disubstituted aromatic compound with the molecular formula C₈H₈BrCl.[1] Its utility as a building block in organic synthesis necessitates a thorough understanding of its structural and electronic properties. Spectroscopic analysis is the cornerstone of this characterization, providing unambiguous confirmation of its identity and purity. This guide will delve into the four primary spectroscopic techniques used to characterize this molecule: Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Structure

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. It relies on the magnetic properties of atomic nuclei, providing detailed information about the chemical environment of each atom.

A. ¹H NMR Spectroscopy: Mapping the Proton Environment

Proton NMR (¹H NMR) provides information on the number of different types of protons, their chemical environment, and their proximity to other protons in the molecule.

A robust and reproducible protocol is essential for acquiring high-quality NMR data.

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃), in a clean, dry vial. The deuterated solvent is crucial as it is "invisible" in the ¹H NMR spectrum and its deuterium signal is used for field-frequency locking by the spectrometer.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter, which can degrade the spectral resolution.

-

Cap the NMR tube to prevent solvent evaporation.

-

-

Instrumental Parameters (Example for a 400 MHz Spectrometer):

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is typically sufficient.

-

Number of Scans (NS): 16 to 64 scans are generally adequate for a sample of this concentration to achieve a good signal-to-noise ratio.

-

Relaxation Delay (D1): A delay of 1-2 seconds between scans allows for adequate relaxation of the protons.

-

Spectral Width (SW): A spectral width of approximately 12-16 ppm is appropriate for most organic molecules.

-

Temperature: Standard ambient probe temperature (e.g., 298 K).

-

The following table summarizes the expected ¹H NMR spectral data for this compound.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.28 | d | 2H | Ar-H (ortho to Cl) |

| ~7.15 | d | 2H | Ar-H (ortho to CH₂CH₂Br) |

| ~3.55 | t | 2H | -CH₂Br |

| ~3.15 | t | 2H | Ar-CH₂ - |

d = doublet, t = triplet

The ¹H NMR spectrum of this compound is characteristic of a para-disubstituted benzene ring with an ethyl halide substituent.

-

Aromatic Region (7.0-7.5 ppm): The two doublets in the aromatic region are indicative of a 1,4-disubstitution pattern on the benzene ring. The protons on the ring are split into two distinct sets due to the different electronic effects of the chloro and bromoethyl groups. The protons ortho to the more electronegative chlorine atom are expected to be slightly downfield compared to the protons ortho to the alkyl group.

-

Aliphatic Region (3.0-4.0 ppm): The two triplets in the aliphatic region correspond to the two methylene (-CH₂-) groups of the bromoethyl chain. The triplet at approximately 3.55 ppm is assigned to the methylene group attached to the bromine atom, as the electronegative bromine atom deshields these protons, causing them to resonate at a lower field. The triplet at around 3.15 ppm is assigned to the benzylic methylene group. The triplet multiplicity arises from the coupling of each methylene group with the adjacent methylene group (n+1 rule, where n=2 protons).

B. ¹³C NMR Spectroscopy: Probing the Carbon Skeleton

Carbon-13 NMR provides information about the number of non-equivalent carbon atoms in a molecule and their chemical environments.

-

Sample Preparation:

-

A more concentrated sample is generally required for ¹³C NMR compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope (1.1%). Typically, 20-50 mg of the compound is dissolved in 0.6-0.7 mL of a deuterated solvent.

-

The same filtration procedure as for ¹H NMR should be followed.

-

-

Instrumental Parameters (Example for a 100 MHz Spectrometer):

-

Pulse Program: A standard proton-decoupled pulse sequence (e.g., 'zgpg30') is used to simplify the spectrum to single lines for each carbon.

-

Number of Scans (NS): A significantly larger number of scans (e.g., 1024 or more) is required to obtain a good signal-to-noise ratio.

-

Relaxation Delay (D1): A longer relaxation delay (e.g., 2-5 seconds) is often used to ensure quantitative accuracy, especially for quaternary carbons.

-

Spectral Width (SW): A spectral width of approximately 200-240 ppm is standard for ¹³C NMR.

-

The following table summarizes the expected ¹³C NMR spectral data for this compound.

| Chemical Shift (δ, ppm) | Assignment |

| ~138 | Ar-C -CH₂CH₂Br (quaternary) |

| ~132 | Ar-C -Cl (quaternary) |

| ~131 | Ar-C H (ortho to CH₂CH₂Br) |

| ~129 | Ar-C H (ortho to Cl) |

| ~38 | Ar-C H₂- |

| ~33 | -C H₂Br |

The ¹³C NMR spectrum provides complementary information to the ¹H NMR, confirming the carbon framework of the molecule.

-

Aromatic Region (120-140 ppm): Four signals are expected in the aromatic region, corresponding to the four different types of carbon atoms in the para-disubstituted benzene ring. Two of these are for the protonated carbons and two are for the quaternary carbons (those attached to the substituents). The chemical shifts are influenced by the electronic effects of the chloro and bromoethyl groups. The carbon attached to the chlorine atom (ipso-carbon) and the carbon attached to the bromoethyl group will have distinct chemical shifts from the protonated aromatic carbons.

-

Aliphatic Region (30-40 ppm): Two signals are observed in the aliphatic region, corresponding to the two methylene carbons of the bromoethyl chain. The carbon atom directly bonded to the electronegative bromine atom will be deshielded and appear at a lower field (higher ppm value) compared to the benzylic carbon.

II. Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: IR Spectroscopy (Liquid Film)

For a liquid sample like this compound, the neat (undiluted) liquid film method is straightforward.

-

Sample Preparation:

-

Place a single drop of the neat liquid onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).

-

Carefully place a second salt plate on top of the first, allowing the liquid to spread into a thin, uniform film between the plates.

-

-

Data Acquisition:

-

Obtain a background spectrum of the empty IR spectrometer to account for atmospheric CO₂ and water vapor.

-

Place the salt plate assembly in the sample holder of the IR spectrometer.

-

Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.

-

The following table summarizes the characteristic IR absorption bands for this compound.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3080-3030 | Medium-Weak | Aromatic C-H Stretch |

| ~2960-2850 | Medium | Aliphatic C-H Stretch |

| ~1600, ~1490 | Medium-Strong | Aromatic C=C Bending |

| ~1090 | Strong | C-Cl Stretch |

| ~820 | Strong | p-Disubstituted Benzene C-H Out-of-Plane Bending |

| ~650 | Medium-Strong | C-Br Stretch |

The IR spectrum provides a fingerprint of the functional groups present in this compound.

-

Aromatic C-H and C=C Vibrations: The absorptions above 3000 cm⁻¹ are characteristic of C-H stretching in the aromatic ring. The strong absorptions around 1600 cm⁻¹ and 1490 cm⁻¹ are due to the carbon-carbon double bond stretching vibrations within the benzene ring. The strong band around 820 cm⁻¹ is highly diagnostic of a para-disubstituted benzene ring.

-

Aliphatic C-H Vibrations: The bands in the 2960-2850 cm⁻¹ region are due to the C-H stretching vibrations of the methylene groups in the bromoethyl chain.

-

Carbon-Halogen Vibrations: The strong absorption around 1090 cm⁻¹ can be attributed to the C-Cl stretching vibration. The band in the region of 650 cm⁻¹ is characteristic of the C-Br stretching vibration.

III. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight of the compound and its fragmentation pattern, which can aid in structure elucidation.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an ideal technique for the analysis of volatile and thermally stable compounds like this compound.

-

Sample Preparation:

-

Prepare a dilute solution of the sample (e.g., 10-100 ppm) in a volatile organic solvent such as dichloromethane or hexane.

-

-

GC Parameters (Illustrative):

-

Column: A nonpolar capillary column (e.g., DB-5ms) is suitable.

-

Injector Temperature: Typically set to 250 °C.

-

Oven Program: A temperature ramp, for example, starting at 50 °C and increasing to 250 °C at a rate of 10 °C/min.

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV is standard.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Scan Range: A mass range of m/z 40-300 is appropriate.

-

| m/z | Relative Intensity | Assignment |

| 218/220/222 | Moderate | [M]⁺ (Molecular Ion) |

| 139/141 | High | [M - CH₂Br]⁺ |

| 103 | High | [C₈H₇]⁺ (Chlorotropylium ion) |

| 77 | Moderate | [C₆H₅]⁺ (Phenyl cation) |

The mass spectrum of this compound will exhibit a characteristic isotopic pattern due to the presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) and bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

-

Molecular Ion (M⁺): The molecular ion peak will appear as a cluster of peaks at m/z 218, 220, and 222, reflecting the different combinations of the isotopes of chlorine and bromine. The relative intensities of these peaks can be predicted based on the natural abundances of the isotopes.

-

Fragmentation Pattern: The most prominent fragmentation pathway is the loss of the bromoethyl radical (•CH₂Br) to form the stable benzylic cation at m/z 139 and 141 (due to the chlorine isotopes). Further fragmentation can lead to the formation of the chlorotropylium ion at m/z 103 and the phenyl cation at m/z 77 after the loss of chlorine.

IV. Integrated Spectroscopic Analysis Workflow

The power of spectroscopic characterization lies in the integration of data from multiple techniques. The following workflow illustrates the logical progression of analysis.

Figure 1. An integrated workflow for the spectroscopic characterization of this compound.

V. Conclusion

The comprehensive spectroscopic analysis of this compound, utilizing ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, provides a detailed and unambiguous structural confirmation. Each technique offers a unique and complementary piece of the structural puzzle. For researchers, scientists, and drug development professionals, a thorough understanding of these spectroscopic signatures is paramount for ensuring the identity, purity, and quality of this important chemical intermediate. The protocols and interpretive guidance provided herein serve as a robust framework for the confident characterization of this and related molecules.

References

An In-depth Technical Guide to the ¹H NMR Spectrum of 1-(2-Bromoethyl)-4-chlorobenzene

Introduction: The Imperative of Structural Verification

In the realm of drug development and materials science, the unambiguous confirmation of a molecule's structure is the bedrock upon which all subsequent research is built. For a molecule such as 1-(2-bromoethyl)-4-chlorobenzene, a key intermediate in various synthetic pathways, its precise atomic connectivity dictates its reactivity and potential applications. Nuclear Magnetic Resonance (NMR) spectroscopy, specifically proton (¹H) NMR, stands as a primary and powerful tool for this purpose. It provides a detailed fingerprint of the molecule by probing the chemical environment of every hydrogen atom.

This guide provides a comprehensive analysis of the ¹H NMR spectrum of this compound. We will deconstruct the expected spectrum based on fundamental principles of chemical shifts and spin-spin coupling, outline a robust experimental protocol for data acquisition, and synthesize this information to demonstrate how the resulting spectrum serves as definitive proof of the molecular structure.

Molecular Structure and Proton Environments

To interpret the ¹H NMR spectrum, we must first dissect the molecule into its unique proton environments. The structure of this compound contains two distinct regions: a para-substituted aromatic ring and an ethyl side chain. This gives rise to four sets of chemically non-equivalent protons, which have been labeled Hᵃ, Hᵇ, Hᶜ, and Hᵈ for clarity.

Caption: Molecular structure with unique proton environments labeled.

-

Aromatic Protons (Hᶜ and Hᵈ): The benzene ring is para-substituted, meaning the two protons ortho to the chloro group (Hᶜ) are chemically equivalent to each other, and the two protons ortho to the bromoethyl group (Hᵈ) are also equivalent to each other. However, the Hᶜ and Hᵈ protons are not equivalent to each other.

-

Aliphatic Protons (Hᵃ and Hᵇ): The ethyl chain contains two methylene (CH₂) groups. The protons on the carbon adjacent to the benzene ring (benzylic protons) are labeled Hᵃ. The protons on the carbon adjacent to the bromine atom are labeled Hᵇ.

Theoretical ¹H NMR Spectrum Prediction

The spectrum can be predicted by analyzing the two distinct regions where signals are expected to appear.

The Aromatic Region (δ 7.0-7.5 ppm)

The four protons on the para-substituted benzene ring form a classic AA'BB' spin system .[1][2] In such a system, the Hᶜ protons (let's call them A/A') are chemically equivalent, as are the Hᵈ protons (B/B'). However, the coupling constant between Hᶜ and its adjacent Hᵈ (J_ortho) is different from the coupling constant between Hᶜ and its non-adjacent Hᵈ (J_para). This magnetic non-equivalence results in a complex splitting pattern that often appears as two distinct, pseudo-doublets rather than simple singlets.[2]

-

Chemical Shifts (δ):

-

The baseline chemical shift for benzene protons is approximately 7.3 ppm.[3]

-

The chloro group is an electron-withdrawing group inductively, which deshields nearby protons (moves them downfield). However, it is also an electron-donating group via resonance, which shields ortho and para positions. The net effect is a slight deshielding.

-

The bromoethyl group is weakly electron-donating, which would slightly shield the ortho protons (Hᵈ).

-

Therefore, the Hᶜ protons, being ortho to the more electronegative chlorine atom, are expected to be further downfield (deshielded) compared to the Hᵈ protons. We predict Hᶜ to appear around δ 7.30 ppm and Hᵈ around δ 7.15 ppm .

-

-

Splitting Pattern (Multiplicity):

-

Each Hᶜ proton is coupled to the adjacent Hᵈ proton. This ortho-coupling (³J) typically has a coupling constant of J ≈ 7-10 Hz .[4]

-

The result is that the signal for Hᶜ will appear as a doublet, and the signal for Hᵈ will also appear as a doublet, creating a characteristic pattern for a 1,4-disubstituted benzene ring.[3]

-

The Aliphatic Region (δ 3.0-4.0 ppm)

The two methylene groups of the ethyl chain form an A₂B₂ spin system , which often simplifies to a first-order A₂X₂ pattern if the chemical shift difference between the two groups is large enough.[2] This results in two triplets.

-

Chemical Shifts (δ):

-

Hᵇ Protons (-CH₂Br): These protons are directly attached to a carbon bearing a highly electronegative bromine atom. This causes significant deshielding, pulling the signal far downfield. The expected chemical shift is in the range of δ 3.5-3.7 ppm .[5]

-

Hᵃ Protons (-Ar-CH₂-): These are benzylic protons, which are deshielded by the magnetic anisotropy of the aromatic ring current.[6] Their signal is expected around δ 3.1-3.3 ppm .

-

-

Splitting Pattern (Multiplicity):

-

The Hᵃ protons are adjacent to the two Hᵇ protons. According to the n+1 rule, their signal will be split into a triplet (n=2, 2+1=3).[7]

-

Similarly, the Hᵇ protons are adjacent to the two Hᵃ protons and will also appear as a triplet.

-

The vicinal coupling constant (³J) between protons on adjacent sp³-hybridized carbons is typically J ≈ 6-8 Hz .[4] Both triplets will exhibit the same coupling constant.

-

The spin-spin coupling relationships are visualized below.

Caption: Spin-spin coupling network in this compound.

Summary of Predictions

The predicted ¹H NMR data is summarized in the table below.

| Proton Label | Predicted Chemical Shift (δ, ppm) | Integration | Multiplicity | Coupling Constant (J, Hz) |

| Hᶜ | ~ 7.30 | 2H | Doublet (d) | ~ 8.0 |

| Hᵈ | ~ 7.15 | 2H | Doublet (d) | ~ 8.0 |

| Hᵇ | ~ 3.60 | 2H | Triplet (t) | ~ 7.0 |

| Hᵃ | ~ 3.20 | 2H | Triplet (t) | ~ 7.0 |

Experimental Protocol: A Self-Validating System

To obtain a high-quality, interpretable spectrum, a rigorous and standardized experimental protocol is essential. The causality behind each step ensures the trustworthiness of the final data.

Sample Preparation

-

Analyte Weighing: Accurately weigh approximately 5-10 mg of this compound. Rationale: This mass provides sufficient concentration for a strong signal-to-noise ratio in a modern NMR spectrometer without causing line broadening due to saturation.

-

Solvent Selection: Add ~0.6-0.7 mL of deuterated chloroform (CDCl₃) to the analyte in a clean vial. Rationale: CDCl₃ is a standard choice as it dissolves a wide range of organic compounds, is relatively inexpensive, and has a single residual solvent peak (δ 7.26 ppm) that typically does not interfere with the aromatic region of the analyte.[8] The use of a deuterated solvent is mandatory to avoid a massive interfering signal from the solvent's own protons.

-

Internal Standard: Add one drop of a dilute solution of tetramethylsilane (TMS) in CDCl₃, or use a solvent that already contains TMS. Rationale: TMS is the universally accepted internal standard for ¹H NMR. Its 12 equivalent protons give a sharp singlet at exactly δ 0.00 ppm, providing a reliable reference point for all other chemical shifts.

-

Transfer and Filtration: Vortex the vial until the sample is fully dissolved. Transfer the solution into a 5 mm NMR tube, filtering through a small plug of glass wool in a Pasteur pipette if any particulate matter is visible. Rationale: A homogenous solution is critical for sharp, well-resolved peaks. Particulates can degrade the magnetic field homogeneity, leading to poor spectral quality.

Data Acquisition and Processing

The following workflow outlines the process from sample insertion to final spectrum generation.

Caption: Standard workflow for NMR data acquisition and processing.

-

Key Acquisition Parameters:

-

Spectrometer Frequency: 300 MHz or higher. Higher fields provide better signal dispersion.

-

Number of Scans: 8 to 16 scans. Rationale: Signal averaging increases the signal-to-noise ratio.

-

Pulse Angle: 30-45 degrees. Rationale: A non-90-degree pulse allows for a shorter relaxation delay, speeding up the experiment without significant signal loss.

-

Relaxation Delay: 1-2 seconds.

-

Integrated Spectrum Analysis

An ideal ¹H NMR spectrum of this compound, recorded in CDCl₃, would exhibit the following features, confirming its structure:

-

Signal 1 (Aromatic, Hᶜ): A doublet observed at approximately δ 7.30 ppm . The integration value would correspond to 2H . The splitting into a doublet with J ≈ 8.0 Hz confirms the presence of a single proton on the adjacent carbon (Hᵈ).

-

Signal 2 (Aromatic, Hᵈ): A doublet observed at approximately δ 7.15 ppm , integrating to 2H . Its coupling constant would be identical to that of the Hᶜ signal, confirming their mutual coupling relationship.

-

Signal 3 (Aliphatic, Hᵇ): A triplet observed at approximately δ 3.60 ppm , integrating to 2H . The triplet pattern confirms the presence of two adjacent protons (Hᵃ). Its downfield position is characteristic of a methylene group attached to a bromine.

-

Signal 4 (Aliphatic, Hᵃ): A triplet observed at approximately δ 3.20 ppm , integrating to 2H . Its coupling constant would be identical to that of the Hᵇ signal. The triplet multiplicity confirms its adjacency to the Hᵇ methylene group, and its chemical shift is consistent with a benzylic position.

Conclusion

The ¹H NMR spectrum of this compound provides a wealth of structural information in a single experiment. The presence of two distinct doublets in the aromatic region is a clear indicator of a 1,4-disubstitution pattern on the benzene ring. Concurrently, the two triplets in the aliphatic region, with their characteristic chemical shifts and identical coupling constants, unequivocally confirm the presence and connectivity of the -CH₂-CH₂Br fragment. By integrating fundamental NMR principles with a robust experimental methodology, ¹H NMR spectroscopy serves as a definitive and trustworthy technique for the structural verification of this important chemical intermediate.

References

- 1. scribd.com [scribd.com]

- 2. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 3. NMR Spectroscopy of Benzene Derivatives [moodle.tau.ac.il]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. readchemistry.com [readchemistry.com]

- 8. research.cbc.osu.edu [research.cbc.osu.edu]

Synthesis of 1-(2-Bromoethyl)-4-chlorobenzene

An In-depth Technical Guide to the for Pharmaceutical Research and Development

Abstract

1-(2-Bromoethyl)-4-chlorobenzene is a pivotal bifunctional intermediate in modern synthetic organic chemistry, particularly within pharmaceutical and agrochemical research.[1] Its structure, featuring an electrophilic bromoethyl chain and a 4-chlorophenyl ring, offers dual reactivity for nucleophilic substitution (S_N2) and palladium-catalyzed cross-coupling reactions, respectively.[1] This guide provides a comprehensive overview of the most efficient synthetic pathways, detailed experimental protocols, purification techniques, and critical safety considerations for this compound. By elucidating the chemical principles behind the synthesis, this document serves as a technical resource for researchers and drug development professionals aiming to leverage this versatile building block in the creation of novel molecular architectures.

Introduction: A Versatile Scaffold in Drug Discovery

The strategic incorporation of halogen atoms can profoundly influence the pharmacokinetic and pharmacodynamic properties of a drug candidate.[2] this compound (also known as 4-Chlorophenethyl bromide) serves as a key building block that allows for the precise introduction of a 4-chlorophenethyl moiety into larger molecules.[1] The bromoethyl group provides a reactive handle for alkylation of amines, thiols, and other nucleophiles, while the chlorinated aromatic ring is amenable to advanced transformations like Suzuki-Miyaura coupling.[1][3] This dual functionality makes it an indispensable tool for constructing compound libraries for structure-activity relationship (SAR) studies, ultimately accelerating the discovery of new therapeutics.[1]

Physicochemical and Spectroscopic Profile

A thorough understanding of the compound's properties is essential for its handling, reaction monitoring, and characterization.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | This compound | [4] |

| Synonyms | 4-Chlorophenethyl bromide, p-Chlorophenethyl bromide | [1][5] |

| CAS Number | 6529-53-9 | [4][5] |

| Molecular Formula | C₈H₈BrCl | [1][4] |

| Molecular Weight | 219.50 g/mol | [1][4] |

| Appearance | Colorless to light yellow clear liquid | [1] |

| Boiling Point | 78 °C at 0.3 mmHg | [1] |

| Specific Gravity | ~1.48 | [1] |

Spectroscopic Data:

-

¹H NMR Spectroscopy: Proton NMR is crucial for confirming the structure. The spectrum typically shows signals for the aromatic protons as a multiplet around 7.1-7.3 ppm and two triplets in the aliphatic region corresponding to the two CH₂ groups of the bromoethyl chain.[1]

-

Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern due to the presence of both bromine and chlorine atoms.[6]

-

Infrared (IR) Spectroscopy: IR data can confirm the presence of the aromatic C-H and C=C bonds, as well as the C-Br and C-Cl bonds.[5]

Strategic Synthesis Pathways

The most common and efficient synthesis of this compound originates from 4-chloroacetophenone, proceeding through the key intermediate 2-(4-chlorophenyl)ethanol. An alternative, though potentially more complex, route involves a Friedel-Crafts acylation approach.

Pathway 1: Reduction and Bromination from 4-Chloroacetophenone (Preferred Route)

This two-step pathway is generally preferred due to its high yields and straightforward execution. It begins with the reduction of a commercially available ketone, followed by the bromination of the resulting alcohol.

Step 1: Synthesis of 2-(4-chlorophenyl)ethanol

The initial step involves the synthesis of 2-(4-chlorophenyl)ethanol. While direct reduction of 4-chloroacetophenone using reagents like sodium borohydride (NaBH₄) yields 1-(4-chlorophenyl)ethanol, the desired precursor is the 2-phenylethanol isomer.[7] A robust method to achieve this is via the Willgerodt-Kindler reaction of 4-chloroacetophenone to produce 4-chlorophenylacetic acid, which is subsequently reduced.[8]

-

Causality: The Willgerodt-Kindler reaction is a powerful method for converting aryl alkyl ketones into the corresponding terminal carboxylic acids with the same number of carbon atoms, effectively moving the functional group. The subsequent reduction of the carboxylic acid to the primary alcohol is a standard and high-yielding transformation. A common method for this reduction uses sodium borohydride in the presence of iodine.[8]

Step 2: Bromination of 2-(4-chlorophenyl)ethanol

This is the final and critical step. The hydroxyl group of 2-(4-chlorophenyl)ethanol is converted into a bromide, an excellent leaving group for subsequent nucleophilic substitution reactions.

-

Reagent Choice & Mechanism: Several reagents can accomplish this transformation, including phosphorus tribromide (PBr₃), hydrobromic acid (HBr), and N-bromosuccinimide (NBS) with a phosphine like triphenylphosphine (PPh₃).[1][9] The reaction with HBr proceeds via protonation of the alcohol to form a good leaving group (water), followed by an S_N2 attack by the bromide ion. The PBr₃ and NBS/PPh₃ methods also proceed through intermediates that facilitate the displacement of the hydroxyl group. The use of HBr in a microreactor has been noted for its efficiency and control over reaction conditions.[1]

Pathway 2: Friedel-Crafts Acylation Approach

An alternative strategy involves building the carbon skeleton directly on the chlorobenzene ring.

-

Friedel-Crafts Acylation: Chlorobenzene can be acylated with bromoacetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).[10] This electrophilic aromatic substitution reaction primarily yields 2-bromo-1-(4-chlorophenyl)ethanone, as the chloro group is an ortho, para-director and the para position is sterically favored.[11][12][13]

-

Ketone Reduction: The resulting α-bromoketone must then be fully reduced to the target alkyl bromide. This is a significant challenge. Standard hydride reagents (e.g., NaBH₄) would reduce the ketone to a secondary alcohol, which is not the desired product. A Clemmensen (using zinc amalgam and HCl) or Wolff-Kishner (using hydrazine and a strong base) reduction is required to convert the carbonyl group to a methylene (CH₂) group. These harsh conditions may lead to side reactions involving the bromo- and chloro-substituents.

-

Trustworthiness: While theoretically possible, this pathway is less common due to the harsh conditions required for the ketone reduction and the potential for side reactions. The first pathway offers a more controlled and reliable synthesis.

Detailed Experimental Protocols

The following protocols are presented as a self-validating system, providing clear steps from starting material to final product.

Protocol 1: Synthesis of 2-(4-chlorophenyl)ethanol from 4-chlorophenylacetic acid

This protocol is adapted from a general procedure for the reduction of carboxylic acids.[8]

-

Setup: Under an inert atmosphere (e.g., nitrogen), add anhydrous tetrahydrofuran (THF, 50 mL) to a three-necked flask equipped with a magnetic stirrer and cooled to 0°C in an ice-salt bath.

-

Reagent Addition: Carefully add sodium borohydride (57.8 mmol). To this suspension, add 4-chlorophenylacetic acid (27 mmol).

-

Iodine Addition: Prepare a solution of iodine (27 mmol) in anhydrous THF (40 mL). Add this solution dropwise to the reaction flask, ensuring the internal temperature does not exceed 10°C.

-

Reaction: After the addition is complete, allow the reaction to stir for 1 hour at 0-10°C, then warm to room temperature and continue stirring for an additional hour.

-

Quenching: Slowly and carefully add methanol (30 mL) dropwise to quench the excess reducing agent.

-

Workup: Remove the solvent under reduced pressure. To the residue, add a 20% potassium hydroxide solution (80 mL) and stir for 30 minutes.

-

Extraction: Extract the aqueous solution with dichloromethane (3 x 40 mL). Combine the organic layers, wash with saturated brine (50 mL), and dry over anhydrous sodium sulfate.

-

Isolation: Evaporate the solvent under reduced pressure to yield 2-(4-chlorophenyl)ethanol as a colorless liquid.

Protocol 2:

This protocol describes a general bromination procedure using phosphorus tribromide.

-

Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-(4-chlorophenyl)ethanol (10 mmol) in a dry, inert solvent such as diethyl ether or dichloromethane (50 mL).

-

Reagent Addition: Cool the solution in an ice bath to 0°C. Slowly add phosphorus tribromide (PBr₃, 4 mmol) dropwise with vigorous stirring.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours or until TLC analysis indicates complete consumption of the starting material.

-

Quenching: Carefully pour the reaction mixture over crushed ice to quench the excess PBr₃.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with cold water, a saturated sodium bicarbonate solution, and finally with brine.

-

Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

Purification and Characterization

The crude this compound obtained from the synthesis is typically purified by vacuum distillation to remove any unreacted starting material and non-volatile impurities.[1] For higher purity, column chromatography on silica gel may be employed.

Final product identity and purity should be rigorously confirmed using a suite of analytical techniques:

-

¹H and ¹³C NMR: To confirm the chemical structure and assess purity.

-

GC-MS: To determine purity and confirm the molecular weight and fragmentation pattern.[4]

-

FTIR: To verify the presence of key functional groups.

Safety and Handling

All chemicals used in this synthesis are hazardous and must be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

-

This compound: Harmful if swallowed and causes serious eye damage.[4] It is also a skin irritant.[14]

-

Phosphorus Tribromide (PBr₃): Highly corrosive and reacts violently with water. Causes severe skin burns and eye damage.

-

Sodium Borohydride (NaBH₄): Flammable solid and toxic if ingested. Reacts with water to produce flammable hydrogen gas.

-

Iodine: Harmful if swallowed or inhaled and causes skin and eye irritation.

Always consult the Safety Data Sheet (SDS) for each chemical before use.[14][15] Store the final product in a cool, dark place under an inert atmosphere, as it can be sensitive to light and moisture.[1]

Conclusion

The synthesis of this compound is most reliably achieved through a two-step process involving the reduction of 4-chlorophenylacetic acid to 2-(4-chlorophenyl)ethanol, followed by its bromination. This pathway offers high yields and avoids the harsh conditions associated with alternative Friedel-Crafts routes. By following the detailed protocols and safety guidelines outlined in this guide, researchers can confidently produce high-purity material, enabling its effective use as a versatile building block in the synthesis of novel compounds for pharmaceutical and agrochemical discovery.

References

- 1. This compound|CAS 6529-53-9|Aromatic Building Block [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound | C8H8BrCl | CID 23029 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Benzene, 1-(2-bromoethyl)-4-chloro- [webbook.nist.gov]

- 6. Benzene, 1-(2-bromoethyl)-4-chloro- [webbook.nist.gov]

- 7. benchchem.com [benchchem.com]

- 8. CN102816051A - Process for synthesizing 4-chlorophenyl ethanol - Google Patents [patents.google.com]

- 9. Bromoallene synthesis from propargv alcohol, ortho-selective bromination of aromatic rings:NBS bromination reactions(5):N-bromo compounds(7): Discussion series on bromination/iodination reactions 7 – Chemia [chemia.manac-inc.co.jp]

- 10. chembk.com [chembk.com]

- 11. The Friedel-Crafts acylation of aromatic halogen derivatives. Part III. The benzoylation of chlorobenzene - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 12. m.youtube.com [m.youtube.com]

- 13. benchchem.com [benchchem.com]

- 14. cdhfinechemical.com [cdhfinechemical.com]

- 15. fishersci.es [fishersci.es]

An In-depth Technical Guide on the Safety and Handling of 1-(2-Bromoethyl)-4-chlorobenzene

Abstract: This document provides a comprehensive technical guide on the safe handling, storage, and disposal of 1-(2-Bromoethyl)-4-chlorobenzene (CAS RN: 6529-53-9), a critical bifunctional intermediate in synthetic organic chemistry.[1] Intended for researchers, scientists, and drug development professionals, this guide synthesizes key safety information, outlines detailed operational protocols, and explains the rationale behind these procedures to ensure a safe laboratory environment. By integrating data from authoritative sources, this whitepaper serves as an essential resource for mitigating the risks associated with the use of this hazardous chemical.

Introduction: Understanding the Compound's Profile

This compound, also known as 4-Chlorophenethyl bromide, is a halogenated aromatic compound with significant utility in pharmaceutical and agrochemical development.[1] Its structure, featuring both an electrophilic bromoethyl chain and a 4-chlorophenyl ring, allows for versatile applications in constructing complex molecular architectures through reactions like palladium-catalyzed cross-coupling and nucleophilic substitutions.[1] However, this reactivity also underpins its hazardous nature. A thorough understanding of its properties is the foundation of safe laboratory practice.

Chemical and Physical Properties

A grasp of the compound's physical characteristics is crucial for anticipating its behavior under various laboratory conditions.

| Property | Value | Source |

| Molecular Formula | C₈H₈BrCl | PubChem[2] |

| Molecular Weight | 219.50 g/mol | PubChem[2] |

| CAS Number | 6529-53-9 | PubChem[2] |

| Appearance | Colorless to light yellow clear liquid | BenchChem[1] |

| Boiling Point | 78 °C at 0.3 mmHg | BenchChem[1] |

| Specific Gravity | ~1.48 | BenchChem[1] |

| Solubility | Insoluble in water, soluble in organic solvents | CymitQuimica[3] |

Reactivity and Stability Profile

The stability of this compound is a key consideration for storage and experimental design. It is sensitive to light and moisture, necessitating storage in a cool, dark place, preferably under an inert atmosphere.[1] In terms of reactivity, it is incompatible with strong oxidizing agents, strong bases, and amines.[4] Contact with oxidizing agents such as nitrates and chlorine bleaches should be avoided as it may lead to ignition.[5] Thermal decomposition can produce hazardous gases including carbon monoxide, carbon dioxide, hydrogen bromide, and bromine.[4]

Hazard Identification and Toxicological Assessment

This compound is classified as a hazardous substance.[6] The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear framework for understanding its primary hazards.

GHS Classification

According to aggregated GHS information, this compound presents the following primary hazards:

-

Acute Toxicity, Oral (Category 4): Harmful if swallowed.[2]

-

Serious Eye Damage (Category 1): Causes serious eye damage.[2]

It is also identified as causing skin irritation and may cause respiratory irritation.[7]

Routes of Exposure and Health Effects

Understanding the potential routes of entry into the body is fundamental to implementing effective control measures.

-

Ingestion: Accidental ingestion may be harmful, with animal experiments suggesting that ingestion of less than 150 grams could be fatal or cause serious health damage.[5]

-

Inhalation: Inhalation of dusts or vapors may be harmful and can cause respiratory irritation.[5]

-

Skin Contact: The compound can cause skin irritation. Prolonged contact may lead to sensitization.[5] It is crucial to avoid exposure to open cuts or abraded skin, as entry into the bloodstream can lead to systemic injury.[5]

-

Eye Contact: This material can cause serious eye irritation and damage.[2][5]

While specific toxicological properties of this compound have not been thoroughly investigated, data from structurally similar compounds, such as chlorobenzene, indicate potential for liver, kidney, and nervous system toxicity.[8][9] No data is available to suggest that this compound is a carcinogen.[8]

Core Directive: A Framework for Safe Handling

The following sections detail a comprehensive, self-validating system for the safe handling of this compound, grounded in established safety protocols.

Engineering Controls: The First Line of Defense

The primary method for controlling exposure to hazardous chemicals is through robust engineering controls. All work with this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[10] This is critical to prevent the inhalation of vapors and to contain any potential spills.[10] An emergency eyewash station and safety shower must be readily accessible in the immediate work area.[11][12]

Personal Protective Equipment (PPE): The Essential Barrier

A comprehensive PPE strategy is mandatory to prevent personal exposure.[6]

| Protection Type | Specific Equipment | Standard/Specification | Rationale |

| Eye and Face Protection | Chemical splash goggles and a face shield.[13] | ANSI Z87.1[13] | Protects against splashes that can cause serious eye damage.[6] |

| Hand Protection | Heavy-duty, chemically resistant gloves (e.g., nitrile, neoprene, or Viton).[13] | Prevents skin contact, which can cause irritation and potential sensitization.[5][6] | |

| Body Protection | A flame-resistant lab coat, fully buttoned, with long sleeves. Long pants and closed-toe, closed-heel shoes are required.[13] | Protects skin from accidental exposure.[13] | |

| Respiratory Protection | A NIOSH/MSHA-approved respirator may be necessary if ventilation is insufficient.[10] | Prevents respiratory tract irritation from inhalation of vapors.[5] |

It is imperative to inspect all PPE before use and to properly remove and decontaminate or dispose of it after handling the chemical.[4]

Experimental Workflow: A Step-by-Step Protocol

The following protocol outlines the essential steps for safely handling this compound during a typical laboratory procedure.

Preparation:

-

Verify that the chemical fume hood is functioning correctly.

-

Ensure that an emergency eyewash station, safety shower, and a spill kit are readily accessible.

-

Don all required PPE: lab coat, chemical splash goggles, face shield, and chemically resistant gloves.[13]

-

Prepare all necessary equipment and reagents within the fume hood before handling the compound.[6]

Handling and Transfer:

-

When weighing or transferring the liquid, use appropriate glassware and techniques to minimize the risk of splashing.

-

Keep containers securely sealed when not in use.[5]

-

Avoid all personal contact, including inhalation.[5]

Post-Handling:

-

After handling, thoroughly wash hands and any potentially exposed skin with soap and water.[5][6]

-

Decontaminate all work surfaces and equipment.

-

Properly dispose of all waste materials in accordance with institutional and local regulations.[5]

Caption: A logical workflow for the safe handling of this compound.

Emergency Procedures: Preparedness and Response

In the event of an accidental exposure or spill, a swift and correct response is critical to minimizing harm.

First Aid Measures

-

Inhalation: If fumes are inhaled, immediately move the individual to fresh air.[5] If breathing has stopped, perform artificial respiration.[14] Seek immediate medical attention.[14]

-

Skin Contact: Immediately remove all contaminated clothing.[5] Flush the affected skin and hair with running water and soap for at least 15 minutes.[5][14] Seek medical attention if irritation occurs.[5]

-

Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[14] Remove contact lenses if present and easy to do.[6] Seek immediate medical attention.[14]

-

Ingestion: Do NOT induce vomiting.[6] Rinse the mouth with water.[11] Seek immediate medical attention.[14]

Spill Response Protocol

-

Minor Spills:

-

Major Spills:

Caption: A decision-making diagram for responding to spills of this compound.

Storage and Disposal: Long-Term Safety and Environmental Responsibility

Proper storage and disposal are critical for maintaining a safe laboratory and protecting the environment.

Storage

Store this compound in a tightly closed container in a dry, cool, and well-ventilated place.[4][12] Keep it away from incompatible materials such as strong oxidizing agents.[4] The storage area should be locked up to restrict access.[15]

Disposal

All waste must be handled in accordance with local, state, and federal regulations.[5] Dispose of the chemical and its container at an approved waste disposal plant.[11] Do not discharge the material into sewers or waterways.[5] One approved method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[16]

Conclusion: A Culture of Safety

The safe handling of this compound is not merely a matter of following procedures but of fostering a deep-seated culture of safety. This guide provides the technical knowledge and practical steps necessary to work with this valuable but hazardous compound responsibly. By understanding its properties, recognizing its hazards, and diligently applying the principles of engineering controls, personal protection, and emergency preparedness, researchers can mitigate the risks and continue their vital work in a safe and secure environment.

References

- 1. This compound|CAS 6529-53-9|Aromatic Building Block [benchchem.com]

- 2. This compound | C8H8BrCl | CID 23029 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS 14804-61-6: 1-(1-Bromoethyl)-4-chlorobenzene [cymitquimica.com]

- 4. fishersci.es [fishersci.es]

- 5. datasheets.scbt.com [datasheets.scbt.com]

- 6. benchchem.com [benchchem.com]

- 7. 1-(1-Bromoethyl)-4-chlorobenzene | C8H8BrCl | CID 85772 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. atsdr.cdc.gov [atsdr.cdc.gov]

- 10. benchchem.com [benchchem.com]

- 11. fishersci.com [fishersci.com]

- 12. assets.thermofisher.cn [assets.thermofisher.cn]

- 13. benchchem.com [benchchem.com]

- 14. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 15. synquestlabs.com [synquestlabs.com]

- 16. cdhfinechemical.com [cdhfinechemical.com]

An In-depth Technical Guide to the Solubility of 1-(2-bromoethyl)-4-chlorobenzene in Organic Solvents

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 1-(2-bromoethyl)-4-chlorobenzene, a key bifunctional intermediate in organic synthesis. In the absence of extensive published quantitative solubility data, this guide establishes a framework for predicting solubility based on first principles of physical organic chemistry, including polarity, intermolecular forces, and the principle of "like dissolves like." Furthermore, it offers a detailed, field-proven experimental protocol for the systematic qualitative and semi-quantitative determination of its solubility in a range of common organic solvents. This document is intended to empower researchers to make informed decisions regarding solvent selection for synthesis, purification, and formulation involving this versatile compound.

Introduction: Understanding the Physicochemical Landscape

This compound (CAS 6529-53-9) is a halogenated aromatic compound with the molecular formula C₈H₈BrCl and a molecular weight of 219.50 g/mol .[1][2][3] Its structure, featuring a 4-chlorophenyl ring and a bromoethyl side chain, imparts a unique combination of reactivity and physical properties. The aromatic chlorine atom is amenable to palladium-catalyzed cross-coupling reactions, while the bromoethyl group readily participates in nucleophilic substitutions.[1] Physically, it is a colorless to light yellow clear liquid.[1]

A thorough understanding of its solubility is paramount for its effective utilization in a laboratory or industrial setting. Proper solvent selection is critical for:

-

Reaction Kinetics and Yield: Ensuring reactants are in the same phase to facilitate efficient molecular interactions.

-

Purification Processes: Exploiting differential solubility for techniques like crystallization and chromatography.

-

Formulation and Drug Delivery: Particularly relevant in the context of developing active pharmaceutical ingredients (APIs).

-

Analytical Characterization: Preparing solutions for techniques such as NMR and HPLC.

Theoretical Framework for Predicting Solubility

The solubility of a solute in a solvent is governed by the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. The adage "like dissolves like" serves as a fundamental predictive tool, suggesting that substances with similar polarities and intermolecular forces are more likely to be miscible.[4]

2.1. Molecular Structure and Polarity Analysis

The this compound molecule possesses distinct regions of varying polarity:

-

Nonpolar Region: The benzene ring is inherently nonpolar and will favor interactions with other nonpolar molecules through van der Waals forces.

-

Polar Regions: The carbon-chlorine and carbon-bromine bonds introduce dipoles due to the high electronegativity of the halogen atoms. This creates regions of partial positive and partial negative charge, allowing for dipole-dipole interactions.

Overall, this compound can be classified as a moderately polar compound. It lacks the capacity for hydrogen bonding as a donor but can act as a weak hydrogen bond acceptor through its halogen atoms.

2.2. Predicted Solubility in Common Organic Solvents

Based on the principle of "like dissolves like," we can predict its solubility in a range of solvents:

-

High Solubility Predicted: In solvents of similar moderate polarity, such as:

-

Halogenated Solvents: Dichloromethane, Chloroform. The presence of halogen atoms in both the solute and solvent will lead to favorable dipole-dipole interactions.

-

Ethers: Tetrahydrofuran (THF), Diethyl ether. These solvents are moderately polar and can engage in dipole-dipole interactions.

-

Ketones: Acetone, Methyl Ethyl Ketone (MEK). The polar carbonyl group in these solvents will interact favorably with the polar regions of the solute.

-

Esters: Ethyl acetate. Similar in polarity to ketones and ethers.

-

-

Moderate to Good Solubility Predicted: In a broader range of polar and nonpolar solvents:

-

Aromatic Hydrocarbons: Toluene, Benzene. The nonpolar aromatic ring of the solute will have favorable π-π stacking interactions with these solvents.

-

Polar Aprotic Solvents: Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO). These highly polar solvents are generally good at dissolving a wide range of organic compounds.

-

Alcohols: Ethanol, Methanol. While these are polar protic solvents, the nonpolar character of the benzene ring should allow for some degree of solubility.

-

-

Low to Negligible Solubility Predicted: In highly dissimilar solvents:

-

Nonpolar Alkanes: Hexane, Heptane. The significant difference in polarity will likely lead to poor solubility.

-

Water: As a highly polar, protic solvent with a strong hydrogen-bonding network, water is not expected to be a good solvent for this compound.

-

The following diagram illustrates the key factors influencing the solubility of this compound.

Caption: Factors influencing the solubility of the target compound.

Experimental Protocol for Solubility Determination

This section provides a robust, step-by-step methodology for the qualitative and semi-quantitative determination of the solubility of this compound.

3.1. Materials and Equipment

-

This compound (liquid)

-

Selection of organic solvents (e.g., Hexane, Toluene, Dichloromethane, Acetone, Ethyl Acetate, Ethanol, Methanol, Water)

-

Small test tubes or vials (e.g., 13x100 mm)

-

Graduated pipettes or micropipettes

-

Vortex mixer

-

Analytical balance (for semi-quantitative analysis)

3.2. Qualitative Solubility Determination Workflow

This workflow is designed to rapidly assess solubility in a range of solvents.

Caption: Workflow for qualitative solubility determination.

Step-by-Step Procedure:

-

Preparation: Label a series of clean, dry test tubes with the names of the solvents to be tested.

-

Solvent Addition: Add 1 mL of each respective solvent to the corresponding test tube.

-

Solute Addition: Add approximately 0.1 mL of this compound to each test tube.[5]

-

Mixing: Cap the test tubes and vortex each sample vigorously for 30 seconds to ensure thorough mixing.[6][7]

-

Observation: Allow the samples to stand for at least one minute and observe the contents.

-

Soluble/Miscible: The mixture forms a single, clear, homogeneous liquid phase.

-

Insoluble/Immiscible: Two distinct liquid layers are visible.

-

Partially Soluble: The mixture appears cloudy, or small droplets of the solute are suspended in the solvent.

-

-